
Fenirofibrate
Descripción general
Descripción
Fenofibrato es un derivado del ácido fíbrico utilizado principalmente para tratar niveles anormales de lípidos en sangre. Es particularmente efectivo en reducir el colesterol de lipoproteínas de baja densidad elevado, el colesterol total, los triglicéridos y la apolipoproteína B, mientras que aumenta el colesterol de lipoproteínas de alta densidad . Fenofibrato se prescribe a menudo para afecciones como hipercolesterolemia primaria, dislipidemia mixta e hipertrigliceridemia grave .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Fenofibrato se puede sintetizar a través de varios métodos. Un enfoque común implica la esterificación del cloruro de 4-clorobenzoílo con alcohol isopropílico en presencia de una base, seguido de la reacción con ácido 2-metilpropanoico . Otro método implica el uso de secado por pulverización asistido por fluidos supercríticos para lograr la micronización de partículas de fenofibrato .
Métodos de producción industrial
En entornos industriales, el fenofibrato a menudo se produce utilizando una combinación de síntesis química y técnicas de purificación. El proceso de secado por pulverización asistido por fluidos supercríticos es particularmente notable por su capacidad de producir micropartículas de fenofibrato con velocidades de disolución mejoradas . Además, se ha explorado la cocristalización con ácido benzoico para mejorar la solubilidad acuosa y la velocidad de disolución del fenofibrato .
Análisis De Reacciones Químicas
Tipos de reacciones
Fenofibrato se somete a varias reacciones químicas, que incluyen:
Oxidación: Fenofibrato se puede oxidar para formar ácido fenofibrico, su metabolito activo.
Reducción: Las reacciones de reducción son menos comunes, pero pueden ocurrir en condiciones específicas.
Sustitución: Las reacciones de sustitución pueden ocurrir, particularmente involucrando el átomo de cloro en el grupo benzoílo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden usar agentes reductores como hidruro de litio y aluminio.
Sustitución: Los reactivos como el hidróxido de sodio u otras bases pueden facilitar las reacciones de sustitución.
Productos principales
El principal producto formado a partir de la oxidación del fenofibrato es el ácido fenofibrico, que es la forma activa del fármaco .
Aplicaciones Científicas De Investigación
Lipid Regulation and Cardiovascular Health
Fenofibrate is widely recognized for its efficacy in lowering triglycerides and enhancing high-density lipoprotein cholesterol levels. The drug acts primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα), which regulates lipid metabolism.
Clinical Efficacy
Several clinical trials have established the effectiveness of fenofibrate in reducing lipid levels:
- FIELD Study : This landmark trial involved 9,795 participants with type 2 diabetes and demonstrated a significant reduction in non-fatal myocardial infarction by 24% among those treated with fenofibrate compared to placebo .
- ACCORD Lipid Trial : In this study, fenofibrate combined with simvastatin showed a notable reduction in cardiovascular events among patients with high triglycerides and low high-density lipoprotein cholesterol levels .
Data Table: Lipid Level Changes with Fenofibrate Treatment
Study | Population | Treatment Duration | Triglyceride Reduction (%) | LDL-C Reduction (%) | HDL-C Increase (%) |
---|---|---|---|---|---|
FIELD | T2DM Patients | 5 years | 24% | Not specified | Not specified |
ACCORD | High CV Risk T2DM | 4.5 years | Significant | Not specified | Not specified |
Real-world | Various | 6 months | 50.1% | 25.5% | Not reported |
Diabetes Management
Fenofibrate has been shown to improve metabolic parameters in patients with diabetes, particularly those with dyslipidemia.
Effects on Microvascular Complications
Research indicates that fenofibrate may slow the progression of diabetic retinopathy and nephropathy:
- A study highlighted a 14% lower risk of vitreous hemorrhage and reduced rates of laser photocoagulation among diabetic patients using fenofibrate .
- In patients with type 1 diabetes, fenofibrate demonstrated protective effects against cardiac pathological changes .
Case Study: Fenofibrate in Diabetic Patients
A cohort study involving diabetic patients revealed that those treated with fenofibrate experienced significant reductions in triglyceride levels and improvements in overall lipid profiles without exacerbating kidney function .
Anticancer Potential
Emerging research suggests that fenofibrate may possess anticancer properties, warranting further investigation into its repurposing for cancer treatment.
Data Table: Anticancer Studies Involving Fenofibrate
Cancer Type | Cell Line Tested | Observed Effect |
---|---|---|
Breast | MCF-7 | Induced apoptosis |
Liver | HepG2 | Reduced cell proliferation |
Prostate | LNCaP | Inhibited migration |
Glioma | U87MG | Cell-cycle arrest |
Safety Profile
The safety profile of fenofibrate has been extensively studied, demonstrating a low incidence of adverse effects. Commonly reported side effects include gastrointestinal disturbances and muscle pain, but serious complications are rare.
Long-term Safety Studies
Mecanismo De Acción
Fenofibrato ejerce sus efectos activando el receptor alfa activado por proliferador de peroxisomas (PPAR-α). Esta activación conduce a una mayor síntesis de apoproteínas A-I y A-II, que desempeñan un papel crucial en el metabolismo lipídico . La activación de PPAR-α también mejora la oxidación de los ácidos grasos y reduce la producción de triglicéridos .
Comparación Con Compuestos Similares
Compuestos similares
Clofibrato: Otro derivado del ácido fíbrico con efectos reductores de lípidos similares.
Gemfibrozilo: Un derivado del ácido fíbrico utilizado para tratar la hiperlipidemia.
Ácido Fenofibrico: El metabolito activo del fenofibrato, utilizado en contextos terapéuticos similares.
Unicidad
Fenofibrato es único en su capacidad de ser coadministrado con estatinas, lo que mejora sus efectos reductores de lípidos . Además, sus diversas formulaciones, incluidas las formas micronizadas y nanoparticuladas, ofrecen una mejor biodisponibilidad y flexibilidad en la administración .
Las diversas aplicaciones y propiedades únicas del fenofibrato lo convierten en un compuesto valioso tanto en entornos clínicos como de investigación. Su capacidad de modular el metabolismo lipídico a través de la activación de PPAR-α destaca su importancia en el tratamiento de la hiperlipidemia y las afecciones relacionadas.
Actividad Biológica
Fenofibrate is a medication primarily utilized to manage dyslipidemia, particularly in patients with hypertriglyceridemia and low HDL cholesterol levels. Its biological activity extends beyond lipid regulation, showing potential in various therapeutic areas, including cardiovascular health and oncology. This article delves into the multifaceted biological activities of fenofibrate, supported by clinical studies, mechanisms of action, and case studies.
Fenofibrate acts primarily as an agonist of the peroxisome proliferator-activated receptor alpha (PPARα) . This nuclear receptor activation leads to several biological effects:
- Lipid Metabolism : Fenofibrate enhances lipolysis and fatty acid oxidation, reducing triglyceride levels and increasing HDL cholesterol. It decreases apoprotein C-III levels, which inhibits lipoprotein lipase activity .
- Anti-inflammatory Effects : PPARα activation also modulates inflammatory responses by downregulating pro-inflammatory cytokines .
- Antitumor Activity : Recent studies indicate that fenofibrate exhibits antitumor properties by inducing apoptosis in various cancer cell lines (e.g., breast, glioma) and inhibiting cell proliferation through pathways involving AKT and NF-κB .
Cardiovascular Benefits
The Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study is a pivotal randomized controlled trial evaluating the cardiovascular effects of fenofibrate in patients with type 2 diabetes. Key findings include:
- A 24% reduction in non-fatal myocardial infarction among participants receiving fenofibrate compared to placebo.
- A significant reduction in total cardiovascular events from 13.9% to 12.5% (p=0.035) .
Anticancer Properties
Fenofibrate has been studied for its potential role in cancer therapy:
- In glioma cell lines, it induced G1 and G2/M phase cell cycle arrest and apoptosis through inhibition of AKT phosphorylation and activation of the FoxO1-p27kip signaling pathway .
- The compound also disrupted mitochondrial function, leading to decreased ATP levels and subsequent activation of AMPK, which is associated with increased cytotoxicity against glioblastoma cells .
Case Studies
Case Study: Malignant Phyllodes Tumor
A patient with a recurrent malignant phyllodes tumor underwent a multidisciplinary treatment approach combining fenofibrate with chemoembolization and surgery. The patient achieved complete remission post-treatment, highlighting the potential role of fenofibrate in enhancing therapeutic efficacy against resistant tumors .
Adverse Effects and Safety Profile
While fenofibrate is generally well-tolerated, some adverse effects have been noted:
- Increased risk of pancreatitis (0.5% vs 0.8%, p=0.031) and pulmonary embolism (0.7% vs 1.1%, p=0.022) were observed in clinical trials .
- Long-term use may lead to liver complications due to oxidative stress associated with increased lipid metabolism .
Summary Table of Key Findings
Study/Trial | Population | Findings | P-value |
---|---|---|---|
FIELD Study | 9795 Type 2 Diabetes Patients | 24% reduction in non-fatal myocardial infarction | p=0.010 |
ACCORD Lipid Trial | 5518 Type 2 Diabetes Patients | Significant reduction in cardiovascular events with high TG/low HDL-C | - |
Anticancer Studies | Various Cancer Cell Lines | Induced apoptosis and cell cycle arrest; mitochondrial dysfunction | - |
Propiedades
IUPAC Name |
2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10,15,19H,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASDCLYXOQCGHNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901021597, DTXSID80866424 | |
Record name | Fenirofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{4-[(4-Chlorophenyl)(hydroxy)methyl]phenoxy}-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80866424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54419-31-7, 123612-42-0, 123612-43-1 | |
Record name | Fenirofibrate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054419317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenirofibrate, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenirofibrate, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123612431 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenirofibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901021597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENIROFIBRATE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06VGX43Z8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FENIROFIBRATE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPT726G738 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FENIROFIBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VG7825GP4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.